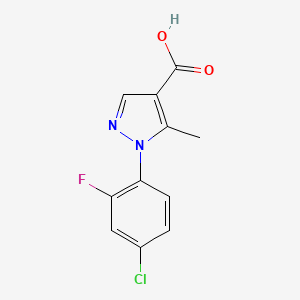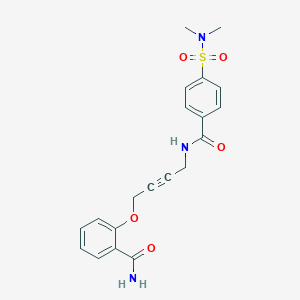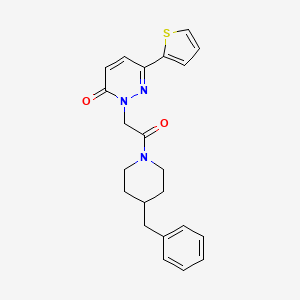
1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, also known as compound CFPMPC, is a small molecule that has been studied for its potential use in a number of scientific research applications. It is a versatile compound that has been used in a variety of experiments and has been found to possess a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Cancer Treatment
Compounds similar to 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid have been explored for their potential in treating cancer. For instance, a related compound, (2S, 4S) -1 - [(3-chloro-2-fluoro-phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl-1H-pyrazole-3-yl) amino] -2-pyridyl] methyl] -2-methyl-piperidine-4-carboxylic acid, has shown properties that inhibit Aurora A, an enzyme implicated in cancer progression (ロバート ヘンリー,ジェームズ, 2006).
Structural Characterization
Research focusing on structural characterization of compounds similar to this compound has been conducted. For instance, studies on the synthesis and structural characterization of similar compounds have been performed, providing insights into their crystal structures and molecular conformations (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Antibacterial Activity
Some derivatives of this compound have shown significant antibacterial activity. For example, a series of novel compounds synthesized from similar pyrazole structures demonstrated notable efficacy against various bacteria (N. P. Rai, V. Narayanaswamy, S. Shashikanth, & P. Arunachalam, 2009).
Nonlinear Optical Materials
Certain N-substituted pyrazole derivatives similar to this compound have been evaluated for their potential as nonlinear optical materials. Studies have shown that some of these compounds exhibit significant nonlinearity, making them candidates for optical limiting applications (B. Chandrakantha, A. Isloor, K. Sridharan, R. Philip, P. Shetty, & M. Padaki, 2013).
Mecanismo De Acción
Target of Action
It belongs to the class of organic compounds known as phenylpyrazoles , which are known to interact with various biological targets, including enzymes and receptors. The specific targets and their roles would depend on the exact biological context and the presence of other functional groups in the molecule.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . For instance, changes in pH could affect the ionization state of the carboxylic acid group, potentially influencing the compound’s solubility and its ability to interact with its targets. Similarly, high temperatures could increase the compound’s rate of degradation, while the presence of other molecules could lead to competitive or noncompetitive interactions.
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-6-8(11(16)17)5-14-15(6)10-3-2-7(12)4-9(10)13/h2-5H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPUXCOYCHVOGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=C2)Cl)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide](/img/structure/B2407861.png)
![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2407863.png)
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2407864.png)

![2-({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(pyrimidin-2-yl)acetamide](/img/structure/B2407866.png)
![2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2407867.png)
![N-(cyanomethyl)-N-cyclopropyl-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2407873.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2407874.png)




![8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2407880.png)
